molecular formula C11H11N3OS B2880174 5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2097864-15-6

5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2880174
CAS No.: 2097864-15-6
M. Wt: 233.29
InChI Key: BPZFYISHRJVTSC-UHFFFAOYSA-N
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Description

5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[221]heptane is a complex organic compound characterized by its fused bicyclic structure incorporating a thieno[2,3-d]pyrimidin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin core. One common approach is the use of substituted pyrimidine-4-carboxylic acid derivatives[_{{{CITATION{{{1{Efficient method for the synthesis of novel substituted thieno[2,3-d ...](https://link.springer.com/article/10.1007/s10593-019-02437-1). These derivatives undergo cyclization reactions to form the thiophene ring[{{{CITATION{{{1{Efficient method for the synthesis of novel substituted thieno2,3-d .... Another method involves the use of 2-nitrothiophenes as starting materials, which are reduced with phosphorus trichloride to form esters of the target acids[{{{CITATION{{{_1{Efficient method for the synthesis of novel substituted thieno2,3-d ....

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as inverse electron-demand Diels–Alder reactions and subsequent hydrolysis steps are employed to achieve the desired product[_{{{CITATION{{{_1{Efficient method for the synthesis of novel substituted thieno2,3-d .... The use of high-throughput screening and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Efficient method for the synthesis of novel substituted thieno2,3-d ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane is studied for its interactions with biological macromolecules. It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent in the treatment of various diseases. Its ability to modulate biological pathways makes it a valuable tool in the development of new drugs.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Thieno[2,3-d]pyrimidin-4-yl hydrazone analogues

  • Substituted pyrimidines

  • Thiophene derivatives

Uniqueness: 5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane stands out due to its unique bicyclic structure and the presence of the oxabicyclo[2.2.1]heptane ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-thieno[2,3-d]pyrimidin-4-yl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-2-16-11-9(1)10(12-6-13-11)14-4-8-3-7(14)5-15-8/h1-2,6-8H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZFYISHRJVTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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